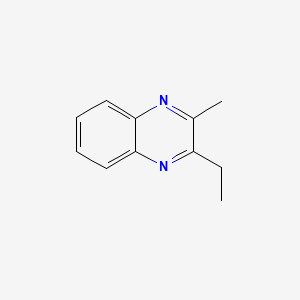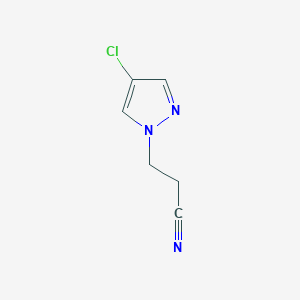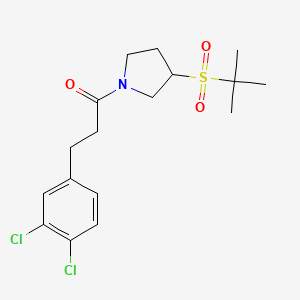
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as TAK-659, is a small molecule inhibitor that is being developed as a potential treatment for various types of cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
Synthesis and Material Development
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, due to its complex structure involving sulfonyl and pyrrolidinyl groups, is likely to be of interest in the synthesis of heterocyclic compounds and material development. For instance, compounds similar in structure have been utilized in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of amino keto sulfones, showcasing their utility in generating aromatic and non-aromatic heterocyclic compounds (Benetti et al., 2002). Additionally, electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors indicates the potential of pyrrolidinium compounds in enhancing electrochemical applications and material sciences (Biso et al., 2008).
Chemical Synthesis and Organic Chemistry
The utility of similar sulfonyl and pyrrolidinyl structures extends to various fields of chemical synthesis. For example, 3-hydroxy-1H-pyrrole synthesis through flash vacuum pyrolysis of tert-butyl compounds highlights the relevance of tert-butylsulfonyl groups in synthesizing unstable compounds with potential applications in organic synthesis and pharmaceutical research (Hill et al., 2009). Moreover, the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrate the significance of sulfonyl-containing compounds in developing new antimicrobial agents, further underscoring their importance in medicinal chemistry (Fadda et al., 2016).
Electrochemistry and Battery Technology
Compounds with pyrrolidinium groups have also shown promise in electrochemistry and battery technology, as seen in the study on N-Methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixtures as Li/S cell electrolytes. These mixtures demonstrate improved thermal stability, ionic conductivity, and electrochemical performance, suggesting potential applications in developing more efficient and stable lithium-sulfur batteries (Shin & Cairns, 2008).
Advanced Material Synthesis
Furthermore, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols showcases the versatility of sulfonyl and pyrrolidinyl groups in producing advanced materials and chemical intermediates with diverse applications, including pharmaceuticals and agrochemicals (Smolobochkin et al., 2017).
Propriétés
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-14(18)15(19)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMZMIMCCBVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)
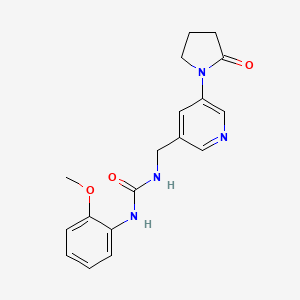
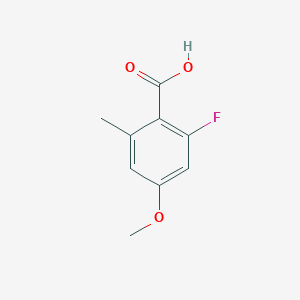
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
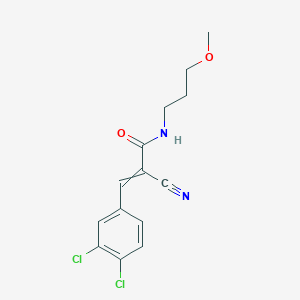

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
